3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide 3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 327093-01-6
VCID: VC7582043
InChI: InChI=1S/C13H14N2O3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,14H2,1H3
SMILES: COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N
Molecular Formula: C13H14N2O3S
Molecular Weight: 278.33

3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide

CAS No.: 327093-01-6

Cat. No.: VC7582043

Molecular Formula: C13H14N2O3S

Molecular Weight: 278.33

* For research use only. Not for human or veterinary use.

3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide - 327093-01-6

Specification

CAS No. 327093-01-6
Molecular Formula C13H14N2O3S
Molecular Weight 278.33
IUPAC Name 3-amino-N-(2-methoxyphenyl)benzenesulfonamide
Standard InChI InChI=1S/C13H14N2O3S/c1-18-13-8-3-2-7-12(13)15-19(16,17)11-6-4-5-10(14)9-11/h2-9,15H,14H2,1H3
Standard InChI Key IRJQKCUTGSZFON-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)N

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s molecular formula is C₁₃H₁₄N₂O₃S, with a molecular weight of 278.33 g/mol . Its IUPAC name, N-(2-methoxyphenyl)benzenesulfonamide, reflects a benzene ring (Position 1) bonded to a sulfonamide group (–SO₂NH–), which is further connected to a 2-methoxyphenyl substituent. The amino group (–NH₂) at Position 3 on the benzene ring introduces polarity and potential hydrogen-bonding capabilities (Figure 1).

Table 1: Key Structural Identifiers

PropertyValue
CAS Registry Number327093-01-6
Molecular FormulaC₁₃H₁₄N₂O₃S
IUPAC NameN-(2-methoxyphenyl)benzenesulfonamide
SMILESCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)N
InChIKeyIRJQKCUTGSZFON-UHFFFAOYSA-N

Synthesis and Production

General Synthetic Approaches

Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with primary or secondary amines. For 3-amino-N-(2-methoxyphenyl)benzene-1-sulfonamide, a plausible route involves:

  • Sulfonation: Reacting 3-aminobenzenesulfonyl chloride with 2-methoxyaniline in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography to achieve >95% purity .

Industrial-scale production likely employs continuous flow reactors to optimize yield and minimize side reactions.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its polar sulfonamide and amino groups. It is expected to be moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide) but poorly soluble in water. Stability under ambient conditions is typical for sulfonamides, though prolonged exposure to light or moisture should be avoided .

Table 2: Physicochemical Profile

PropertyValue/Description
Melting PointNot reported
Boiling PointNot reported
LogP (Partition Coefficient)Estimated ~2.1 (moderate lipophilicity)
SolubilityDMSO: >10 mM; Water: <1 mM
Precautionary StatementRecommendation
P261Avoid breathing dust/fumes
P305+P351+P338IF IN EYES: Rinse cautiously with water
P501Dispose of contents/container in accordance with local regulations

Patent Landscape and Research Directions

A patent associated with this compound (WYE-175829) suggests proprietary interest in its application as a kinase or protease inhibitor, potentially for oncology or inflammatory diseases . Further research is needed to elucidate its mechanism of action and therapeutic efficacy.

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